Due to its low toxicity and involvement in the Krebs cycle (cellular respiration), dipotassium succinate is being explored for its potential biocompatibility and effects on cellular function. Studies have investigated its use as a:
Dipotassium succinate's unique physicochemical properties, including good solubility and thermal stability, are being investigated for potential material science applications. These include:
Potassium succinate is a potassium salt of succinic acid, represented by the chemical formula . This compound appears as a white crystalline solid and is soluble in water. It is derived from succinic acid, a dicarboxylic acid that plays a significant role in various biological processes, particularly in the tricarboxylic acid cycle, which is essential for cellular respiration. Potassium succinate is notable for its buffering capacity and is often utilized in biochemical applications and industrial processes.
Potassium succinate exhibits several biological activities:
The synthesis of potassium succinate typically involves straightforward methods:
Potassium succinate has diverse applications across various fields:
Several compounds share structural or functional similarities with potassium succinate. Below are some notable examples:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Sodium Succinate | C₄H₄Na₂O₄ | Similar buffering capacity; used in food applications |
| Calcium Succinate | C₈H₈CaO₄ | Used in dietary supplements; provides calcium ions |
| Magnesium Succinate | C₄H₄MgO₄ | Utilized for magnesium supplementation |
| Potassium Glutamate | C₅H₈KNO₄ | Amino acid derivative; flavor enhancer |
| Potassium Citrate | C₆H₅K₃O₇ | Used as a food preservative and acidity regulator |
Potassium succinate's uniqueness lies in its dual role as both a metabolic intermediate and a buffering agent. Unlike other similar compounds, it directly participates in critical biochemical pathways while also providing stability to pH levels in various applications. Its versatility makes it valuable across multiple industries, from pharmaceuticals to agriculture.
Potassium succinate exists in multiple forms with varying molecular compositions and weights [2] [3]. The anhydrous dipotassium succinate has the molecular formula C₄H₄K₂O₄ with a molecular weight of 194.27 grams per mole [2] [7]. The monopotassium succinate form exhibits the molecular formula C₄H₅KO₄ and a molecular weight of 156.18 grams per mole [8]. Additionally, potassium succinate commonly occurs as a trihydrate form with the molecular formula C₄H₄K₂O₄ · 3H₂O and a molecular weight of 248.31 grams per mole [1] [13].
| Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Anhydrous Dipotassium Succinate | C₄H₄K₂O₄ | 194.27 | 676-47-1 |
| Monopotassium Succinate | C₄H₅KO₄ | 156.18 | 04T3Y23Q0T |
| Dipotassium Succinate Trihydrate | C₄H₄K₂O₄ · 3H₂O | 248.31 | 6100-18-1 |
| Hydrated Form (Mixed) | C₄H₆K₂O₅ | 212.28 | 129846999 |
The International Union of Pure and Applied Chemistry name for the dipotassium salt is dipotassium butanedioate [6] [7]. The compound is also known by several synonyms including butanedioic acid dipotassium salt and succinic acid potassium salt [6] [7].
Potassium succinate exhibits ionic bonding between the potassium cations and the succinate anions [20] [30]. The succinate ion, derived from succinic acid, carries a double negative charge and forms ionic bonds with two potassium ions in the dipotassium form [21]. In the crystal structure of potassium succinate trihydrate, the potassium ion adopts a distorted octahedral coordination geometry [30]. The potassium atom is coordinated by six oxygen atoms with bond distances ranging from 2.716 to 3.070 Angstroms [30].
The crystal structure analysis reveals that potassium succinate trihydrate belongs to the orthorhombic crystal system with space group Pnma [30]. The lattice parameters are a = 15.695 Angstroms, b = 7.592 Angstroms, and c = 8.508 Angstroms [30]. The unit cell volume is 1013.8 cubic Angstroms with four formula units per unit cell [30]. The succinate ion lies on a mirror plane within the crystal structure [30].
| Characteristic | Details | Reference Form |
|---|---|---|
| Bond Type | Ionic bonds between K⁺ and succinate²⁻ | General |
| Coordination Geometry | Distorted octahedral/cubic | Potassium coordination |
| Crystal System | Orthorhombic (trihydrate) | Trihydrate form |
| Space Group | Pnma | Trihydrate form |
| Lattice Parameters | a=15.695 Å, b=7.592 Å, c=8.508 Å | Trihydrate form |
In the potassium succinate succinic acid complex, the potassium adopts a distorted cubic coordination environment with eight coordinating oxygen atoms [11] [20]. The molecular structure shows that potassium ions connect through coordination bonds with succinate ions and water molecules, forming layers within the crystal structure [30].
Potassium succinate demonstrates high solubility in water, making it a readily water-soluble salt [9] . Research on aqueous solutions of potassium succinate at 25 degrees Celsius has been conducted to determine activity coefficients using electromotive force measurements [9]. The compound shows excellent solubility characteristics in aqueous media, which contributes to its utility in various applications [13].
The solubility of potassium succinate succinic acid complex in water has been studied across different temperatures ranging from 25 to 45 degrees Celsius [11]. The solubility increases with temperature, and the compound can be crystallized from aqueous solutions through slow evaporation techniques [11] [20].
Limited data is available regarding the specific melting point of pure potassium succinate [4] [22]. However, the calculated boiling point for dipotassium succinate trihydrate is reported as 236.1 degrees Celsius at 760 millimeters of mercury [22]. The potassium succinate succinic acid complex exhibits a sharp melting point at 162 degrees Celsius [23]. Upon further heating beyond the melting point, the compound decomposes with evolution of acid vapors, forming a charred mass [23].
Thermal analysis studies using thermogravimetric analysis and differential thermal analysis have been performed on potassium succinate compounds to characterize their thermal stability and decomposition behavior [11] [20]. These studies reveal that the compounds undergo thermal decomposition at elevated temperatures rather than simple phase transitions.
Potassium succinate in its anhydrous form appears as a white crystalline solid that is odorless [2] [21]. The trihydrate form manifests as colorless, transparent prismatic crystals with bright lustrous faces [23] [30]. These crystals are permanent in air and maintain their crystalline structure under normal atmospheric conditions [23].
The density of the potassium succinate succinic acid complex has been determined using Retgers' method in a mixture of bromoform and turpentine, yielding a value of 1.559 grams per cubic centimeter [23]. The crystals are described as very soft and can be easily crumbled between fingers [23].
| Property | Value | Notes |
|---|---|---|
| Solubility in Water | Highly soluble | Water soluble salt |
| Appearance (Anhydrous) | White crystalline solid | Odorless solid |
| Appearance (Trihydrate) | Colorless prismatic crystals | Transparent crystals |
| Density | 1.559 g/cm³ (complex form) | Experimental determination |
| Melting Point | 162°C (complex form) | Sharp melting point |
| Boiling Point | 236.1°C at 760 mmHg | Calculated value |
Potassium succinate functions as a salt derived from the neutralization of succinic acid with potassium hydroxide [12] [21]. The succinic acid/succinate system exhibits excellent buffering capacity at acidic pH values ranging from 4.5 to 6.0 [31] [32]. This buffering capability makes potassium succinate valuable in biological and pharmaceutical applications where pH control is essential [31] [33].
The succinate ion, being the conjugate base of succinic acid, can accept protons in acidic solutions, thereby resisting changes in pH [31]. The pKa values for succinic acid are 4.3 and 5.6 for the first and second deprotonation reactions respectively [21]. In aqueous solutions, potassium succinate dissociates completely to form potassium ions and succinate ions [26] [29].
During freezing of succinate buffer solutions, selective crystallization of the sodium succinate component can occur, leading to pH shifts [31] [35]. This phenomenon has been extensively studied in pharmaceutical formulations where pH stability is critical [31] [33].
Potassium succinate participates in various redox reactions, particularly in electrochemical processes [26] [29]. During electrolysis of concentrated aqueous solutions of potassium succinate, the succinate ions undergo oxidation at the anode [26] [29]. This process, known as Kolbe electrolysis, results in the formation of ethylene and carbon dioxide as the primary products [26] [29].
The oxidation mechanism involves the loss of electrons from the succinate ion, forming radicals that subsequently decompose to release carbon dioxide [26] [29]. The remaining carbon radicals can dimerize to form ethylene, making this an important synthetic pathway for organic compound production [26] [29].
In biological systems, succinate oxidation by mitochondria can generate higher protonmotive forces compared to other substrates [25]. The redox potential of the succinate/fumarate couple is approximately +6 millivolts under standard conditions [25]. This relatively low reduction potential compared to other biological electron donors affects its behavior in cellular respiratory processes [25].
Potassium succinate demonstrates significant coordination chemistry capabilities through the formation of complexes with various metal ions [11] [20] [27]. The succinate ion acts as a ligand, coordinating to metal centers through its carboxylate oxygen atoms [11] [30]. In the crystal structure, potassium ions exhibit coordination numbers of six to eight, depending on the specific hydration state and crystal form [30].
The coordination geometry around potassium in potassium succinate structures is typically distorted octahedral or cubic [11] [20] [30]. The oxygen atoms from both succinate ions and water molecules participate in the coordination sphere [30]. Bond distances between potassium and coordinating oxygen atoms range from 2.716 to 3.070 Angstroms in the trihydrate form [30].
Studies on potassium succinate succinic acid complexes reveal that the compound can form three-dimensional network structures through coordination bonds [11] [20]. The potassium ions link organic backbones of succinate groups, creating extended coordination polymers [11]. These coordination properties make potassium succinate useful in materials science applications and as a precursor for more complex coordination compounds [27].
| Reaction Type | Products/Behavior | Conditions | Application |
|---|---|---|---|
| Electrolysis (Kolbe) | Ethylene + CO₂ | Aqueous electrolysis | Organic synthesis |
| Buffering Action | pH buffer (4.5-6.0) | Aqueous solution | Biological systems |
| Coordination Complex Formation | Metal coordination complexes | With metal ions | Coordination chemistry |
| Thermal Decomposition | Charred mass + acid vapors | Elevated temperature | Thermal analysis |
Irritant